2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide, commonly known as TFA, is a chemical compound that has been widely used in scientific research. It is a synthetic small molecule that has been synthesized by various methods and has found applications in various fields of research.
Scientific Research Applications
Antimicrobial Properties
Research into derivatives of this compound has shown significant potential in antimicrobial applications. For instance, various thiazolidin-4-one derivatives have been synthesized and tested for their antimicrobial efficacy against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as fungi like Aspergillus niger and Candida albicans. These studies have helped identify structure-activity relationships that could guide the development of new antimicrobial agents (Baviskar et al., 2013).
Anti-inflammatory and Anti-thrombotic Effects
Another area of research has been the exploration of the anti-inflammatory and anti-thrombotic potentials of this compound's derivatives. Specifically, 1,3,4-oxadiazole derivatives have been studied in rat models for their in-vitro and in-vivo anti-inflammatory activity. These studies have highlighted potent anti-inflammatory compounds that also exhibit significant roles in enhancing clotting time, suggesting potential therapeutic applications in treating inflammatory diseases and conditions requiring anti-thrombotic intervention (Basra et al., 2019).
Safety And Hazards
The safety and hazards would also depend on the specific compound. However, many halogenated compounds are considered hazardous and require careful handling3.
Future Directions
Future research could involve studying the compound’s properties more thoroughly, developing efficient synthesis methods, and exploring potential applications4.
Please note that this is a general analysis based on the classes of compounds your molecule belongs to, and may not apply directly to your specific compound. For a detailed analysis, experimental studies and computational modeling would be needed.
properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N3O2/c14-9-2-1-3-10(6-9)20-5-4-19(12(20)22)7-11(21)18-8-13(15,16)17/h1-3,6H,4-5,7-8H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPAIOXLQTYYKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCC(F)(F)F)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide |
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